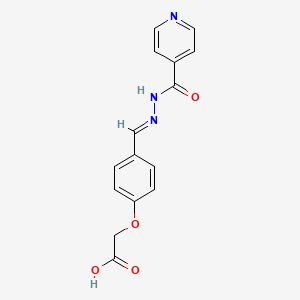![molecular formula C24H18N2S3 B11977250 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11977250.png)
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with naphthalen-1-ylmethyl sulfanyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of naphthalen-1-ylmethyl sulfanyl derivatives with thiadiazole precursors. One common method includes the condensation of naphthalen-1-ylmethyl sulfanyl hydrazine with carbon disulfide, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The naphthalen-1-ylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted naphthalen-1-ylmethyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and sulfanyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis[(phenylmethyl)sulfanyl]-1,3,4-thiadiazole
- 2,5-Bis[(pyridin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of naphthalen-1-ylmethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions, making it a valuable scaffold for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C24H18N2S3 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
2,5-bis(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H18N2S3/c1-3-13-21-17(7-1)9-5-11-19(21)15-27-23-25-26-24(29-23)28-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |
Clave InChI |
RBYDRAPHDDZYNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977168.png)
![4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11977169.png)

![(5Z)-3-(3-ethoxypropyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977178.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)


![6-[(5Z)-5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11977203.png)



![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977217.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977223.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11977228.png)
